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Abstract
TAS-103, also known as BMS-247615, is a synthetic indenoquinoline derivative that has

demonstrated potent antitumor activity in preclinical studies. It functions as a dual inhibitor of

topoisomerase I and topoisomerase II, critical enzymes in DNA replication and repair. By

stabilizing the covalent enzyme-DNA cleavage complexes, TAS-103 induces DNA damage,

leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical and pharmacological

properties, mechanism of action, and key experimental methodologies related to TAS-103.

Chemical Structure and Properties
TAS-103 is chemically identified as 6-[[2-(dimethylamino)ethyl]-amino]-3-hydroxy-7H-

indeno[2,1-c]quinolin-7-one. It is often used in its dihydrochloride salt form to enhance solubility

and stability.

Chemical Structure:
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Table 1: Chemical Identifiers and Synonyms

Identifier Value

Systematic Name
6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-

7H-indeno[2,1-c]quinolin-7-one

Synonyms BMS-247615, TAS-103 dihydrochloride

CAS Number
174634-08-3 (free base), 174634-09-4

(dihydrochloride)

Molecular Formula
C₂₀H₁₉N₃O₂ (free base), C₂₀H₂₁Cl₂N₃O₂

(dihydrochloride)

Table 2: Physicochemical Properties
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Property Value Source

Molecular Weight
333.38 g/mol (free base),

406.31 g/mol (dihydrochloride)
[1][2]

Solubility

Soluble in DMSO.[3] The

dihydrochloride salt has

enhanced water solubility.[1]

Soluble in PBS (pH 7.2) at 1

mg/ml.[4]

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Pharmacology
Mechanism of Action
TAS-103 exerts its cytotoxic effects by targeting two essential nuclear enzymes: topoisomerase

I (Topo I) and topoisomerase II (Topo II).[1] These enzymes are crucial for resolving DNA

topological problems that arise during replication, transcription, and recombination.

Topoisomerase I Inhibition: Topo I creates transient single-strand breaks in the DNA

backbone to relieve supercoiling. TAS-103 stabilizes the "cleavable complex," a covalent

intermediate formed between Topo I and the 3'-phosphate end of the broken DNA strand.

Topoisomerase II Inhibition: Topo II generates transient double-strand breaks to allow for the

passage of another DNA duplex, a process essential for decatenating intertwined daughter

chromosomes. TAS-103 also traps the Topo II-DNA cleavable complex.[1]

The stabilization of these cleavable complexes by TAS-103 prevents the re-ligation of the DNA

strands, leading to the accumulation of DNA strand breaks. When a replication fork collides

with these stalled complexes, the transient single- and double-strand breaks are converted into

permanent DNA damage. This extensive DNA damage triggers cell cycle arrest, primarily in the

S and G2/M phases, and ultimately activates the apoptotic cascade.[5]
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Signaling Pathway
The induction of DNA damage by TAS-103 activates the DNA Damage Response (DDR)

pathway. Key sensor proteins, such as the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM

and Rad3-related) kinases, recognize the DNA lesions. This initiates a signaling cascade that

leads to the activation of downstream effector proteins, including p53 and checkpoint kinases

(Chk1/Chk2), which mediate cell cycle arrest and apoptosis.
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TAS-103 Signaling Pathway.

Pharmacokinetics
A Phase I clinical study of intravenously administered TAS-103 provided initial pharmacokinetic

data. The drug exhibits multi-compartmental pharmacokinetics and is metabolized in the liver,

primarily by UGT1A1, to its major metabolite, TAS-103-glucuronide (TAS-103-G).

Table 3: Pharmacokinetic Parameters of TAS-103

Parameter Value

Metabolism Primarily hepatic via UGT1A1 to TAS-103-G

Terminal Half-life (t½) 2.8 to 5.9 hours

Pharmacodynamics
TAS-103 has demonstrated potent cytotoxic activity against a broad range of human cancer

cell lines. Its efficacy appears to be related to the formation of protein-DNA complexes rather

than intracellular drug accumulation.[5] Notably, it has shown activity against cell lines with P-

glycoprotein (P-gp)-mediated multidrug resistance.[5]

Table 4: In Vitro Cytotoxicity of TAS-103

Cell Line IC₅₀ (nM)

CCRF-CEM (human acute lymphoblastic

leukemia)
5

HeLa (human cervical cancer) 40

Experimental Protocols
Topoisomerase I and II Inhibition Assays
The inhibitory activity of TAS-103 on topoisomerase I and II can be assessed using DNA

relaxation and decatenation assays, respectively.
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Topoisomerase I Relaxation Assay (General Protocol):

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g.,

pBR322) in a suitable assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, EDTA, BSA).

Incubation: Add purified human topoisomerase I enzyme and varying concentrations of TAS-
103 to the reaction mixture. Incubate at 37°C for 30-60 minutes.

Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The conversion of

supercoiled DNA to relaxed DNA indicates enzyme activity. Inhibition is observed as a

decrease in the formation of relaxed DNA in the presence of TAS-103.

Topoisomerase II Decatenation Assay (General Protocol):

Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA), a network

of interlocked DNA circles, in an appropriate assay buffer with ATP.

Incubation: Add purified human topoisomerase II enzyme and varying concentrations of TAS-
103. Incubate at 37°C for 15-30 minutes.

Termination: Terminate the reaction with a stop solution.

Analysis: Separate the decatenated DNA minicircles from the kDNA network by agarose gel

electrophoresis. Inhibition of topoisomerase II activity is indicated by a reduction in the

release of decatenated DNA.
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Topoisomerase Inhibition Assay Workflow.

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability.

Protocol:

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

Drug Treatment: Treat the cells with a serial dilution of TAS-103 and incubate for a specified

period (e.g., 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells

with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan

crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a microplate reader. The intensity of the purple color is proportional to the number

of viable cells.

Data Analysis: Calculate the IC₅₀ value, which is the concentration of TAS-103 that inhibits

cell growth by 50%.

In Vivo Antitumor Activity (Xenograft Model)
The antitumor efficacy of TAS-103 in vivo is typically evaluated using human tumor xenograft

models in immunocompromised mice.

General Protocol:

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Lewis

lung carcinoma) into the flank of nude mice.

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment: Randomize the mice into control and treatment groups. Administer TAS-103
(e.g., 30 mg/kg, intravenously) or a vehicle control according to a predetermined schedule

(e.g., on days 4, 8, and 12 post-implantation).

Monitoring: Monitor tumor volume and body weight of the mice regularly. Tumor volume can

be calculated using the formula: (Length × Width²)/2.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., weight, histology).
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In Vivo Xenograft Study Workflow.

Conclusion
TAS-103 is a promising anticancer agent with a unique dual-inhibitory mechanism targeting

both topoisomerase I and II. Its ability to induce extensive DNA damage, leading to cell cycle

arrest and apoptosis, underscores its potential in cancer therapy. The experimental protocols

outlined in this guide provide a framework for the continued investigation and development of

TAS-103 and similar dual topoisomerase inhibitors. Further research is warranted to fully

elucidate its clinical efficacy and safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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